molecular formula C21H15FN2OS B405536 2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Katalognummer: B405536
Molekulargewicht: 362.4g/mol
InChI-Schlüssel: VSRNUXWDUQFXQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom, a benzylsulfanyl group, and a quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the quinazolinone core to its corresponding dihydroquinazolinone.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine atom and benzylsulfanyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chloro-benzylsulfanyl)-3-phenyl-3H-quinazolin-4-one
  • 2-(2-Bromo-benzylsulfanyl)-3-phenyl-3H-quinazolin-4-one
  • 2-(2-Methyl-benzylsulfanyl)-3-phenyl-3H-quinazolin-4-one

Uniqueness

2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and binding affinity. These properties can enhance its biological activity and make it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C21H15FN2OS

Molekulargewicht

362.4g/mol

IUPAC-Name

2-[(2-fluorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C21H15FN2OS/c22-18-12-6-4-8-15(18)14-26-21-23-19-13-7-5-11-17(19)20(25)24(21)16-9-2-1-3-10-16/h1-13H,14H2

InChI-Schlüssel

VSRNUXWDUQFXQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.